4-Methylpentanoic-d11 Acid
Description
Contextualizing 4-Methylpentanoic Acid (Isocaproic Acid) as a Biological Metabolite and Precursor
4-Methylpentanoic acid, commonly known as isocaproic acid, is a methyl-branched, short-chain fatty acid. medchemexpress.comhmdb.canih.gov It is recognized as an endogenous metabolite in humans and other mammals, playing a role in several biochemical pathways. medchemexpress.comnih.gov Isocaproic acid is a product of the metabolism of the branched-chain amino acid L-leucine. wikipedia.orgnih.gov Specifically, the degradation of leucine (B10760876) can produce α-Ketoisocaproic acid (α-KIC), a key intermediate that can be further metabolized into various compounds, including isocaproic acid. wikipedia.orgrupahealth.com
The compound is also known to be a metabolite of 20α-hydroxycholesterol, indicating its involvement in steroid hormone biosynthesis. medchemexpress.comtargetmol.comresearchgate.net Furthermore, isocaproic acid is generated by gut microbiota, highlighting its role in the host-microbe metabolic axis. nih.gov Research has shown that host enzymes can metabolize microbially-produced isocaproic acid, demonstrating a complex interplay between the gut microbiome and host metabolic systems. nih.gov
In addition to its role as a metabolite, 4-methylpentanoic acid serves as a precursor in the biosynthesis of other molecules. For instance, in the plant Pogostemon cablin, it is a precursor to pogostone (B610156), a major component of patchouli oil. nih.gov Its function as a substrate for various enzymes makes it a key molecule in diverse biological systems. rsc.org
Table 1: Properties of 4-Methylpentanoic Acid (Isocaproic Acid) This table is interactive. You can sort and filter the data.
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-methylpentanoic acid | nih.gov |
| Common Names | Isocaproic acid, Isohexanoic acid | hmdb.cawikipedia.org |
| Molecular Formula | C₆H₁₂O₂ | nih.gov |
| Molar Mass | 116.16 g/mol | nih.gov |
| Classification | Methyl-branched fatty acid, Short-chain fatty acid (SCFA) | hmdb.canih.govtargetmol.com |
| Biological Role | Endogenous metabolite, Human metabolite, Energy source | medchemexpress.comnih.govfoodb.ca |
| Metabolic Origin | Leucine metabolism, 20α-hydroxycholesterol metabolism, Gut microbiota product | wikipedia.orgnih.govresearchgate.net |
| Precursor Function | Precursor for pogostone biosynthesis | nih.gov |
Rationale for Deuterium (B1214612) Labeling in Advanced Metabolic and Mechanistic Studies
The substitution of hydrogen atoms with their stable isotope, deuterium (²H or D), is a fundamental technique in biochemical and pharmaceutical research. nih.govtocris.com This process, known as deuteration, creates a molecule like 4-Methylpentanoic-D11 acid that is chemically and pharmacologically almost identical to its parent compound but possesses a unique mass signature. medchemexpress.comtocris.com The primary rationale for this substitution lies in the kinetic isotope effect (KIE). scispace.combohrium.com
The bond between carbon and deuterium (C-D) is significantly stronger—approximately 6 to 9 times more stable—than the carbon-hydrogen (C-H) bond. tocris.com Since the cleavage of C-H bonds is a common rate-limiting step in metabolic reactions catalyzed by enzymes, replacing hydrogen with deuterium can slow down the metabolic process. tocris.comsymeres.com This deliberate alteration allows researchers to:
Elucidate Reaction Mechanisms: By observing how deuteration at specific molecular positions affects reaction rates, scientists can gain insights into the steps and intermediates of a metabolic pathway. scispace.comsynmr.in
Study Metabolic Pathways: The heavy isotope acts as a tracer, enabling the tracking of the molecule's journey through complex biological systems without the need for radioactive labels. tocris.comsynmr.in This is crucial for understanding drug metabolism, nutrient utilization, and the pathophysiology of diseases. synmr.in
Improve Pharmacokinetic Profiles: The slower metabolism of deuterated compounds can lead to reduced clearance rates and extended half-lives in the body, a strategy sometimes used in drug development. symeres.comacs.org
Deuterium-labeled compounds are readily distinguishable from their unlabeled counterparts by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, making them powerful tools for quantitative analysis. nih.govwikipedia.org
Overview of Research Utility of Stable Isotope Labeled Compounds in Systems Biology
Systems biology aims to understand the complex interactions within a biological system as a whole. Stable isotope-labeled compounds, such as this compound, are indispensable in this field, particularly in the sub-disciplines of metabolomics and proteomics. nih.govmoravek.com Their utility is broad and multifaceted.
One of the most critical applications is in quantitative mass spectrometry, where a known quantity of a stable isotope-labeled compound is used as an internal standard. tocris.com Because the labeled standard has nearly identical chemical and physical properties to the unlabeled analyte of interest, it co-elutes in chromatography and experiences similar ionization efficiency, correcting for variations during sample preparation and analysis. tocris.com This allows for highly accurate and precise quantification of endogenous metabolites in complex biological samples like plasma or tissue. moravek.com
Furthermore, stable isotope labeling is central to metabolic flux analysis (MFA). wikipedia.orgnih.gov In these experiments, a labeled precursor is introduced into a biological system, and the pattern of isotope incorporation into downstream metabolites is measured over time. wikipedia.orgresearchgate.net This allows researchers to map active metabolic pathways, quantify the rate (flux) of reactions, and discover novel metabolic routes. nih.gov Such studies provide a dynamic view of cellular physiology that cannot be obtained from static measurements of metabolite levels alone. nih.gov
The integration of stable isotope labeling into metabolomics and other 'omics' platforms enables a system-wide view of metabolic regulation, helps in the discovery of biomarkers for disease diagnosis, and provides a deeper mechanistic understanding of how genetic or environmental perturbations affect the entire metabolic network. nih.govnih.govmoravek.com
Table 2: Key Applications of Stable Isotope Labeling in Biological Research This table is interactive. You can sort and filter the data.
| Application Area | Description | Key Techniques | Source |
|---|---|---|---|
| Metabolic Pathway Analysis | Tracing the conversion of substrates into products to delineate metabolic networks and discover new pathways. | Mass Spectrometry (MS), NMR Spectroscopy | tocris.comsynmr.innih.gov |
| Quantitative Analysis | Used as internal standards for precise measurement of metabolite concentrations in complex biological samples. | Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS) | tocris.comsymeres.commoravek.com |
| Mechanistic Studies | Investigating reaction mechanisms and enzyme kinetics by leveraging the kinetic isotope effect (KIE). | MS, NMR Spectroscopy | scispace.comsymeres.comsynmr.in |
| Pharmacokinetics (DMPK) | Studying drug absorption, distribution, metabolism, and excretion by tracing the fate of a labeled drug. | LC-MS | tocris.comsymeres.comnih.gov |
| Systems Biology & Metabolomics | Quantifying metabolic fluxes and understanding system-wide responses to stimuli or disease. | Metabolic Flux Analysis (MFA), MS-based Metabolomics | nih.govresearchgate.net |
| Proteomics | Quantifying protein expression, turnover, and post-translational modifications. | Stable Isotope Labeling by Amino acids in Cell culture (SILAC) | moravek.com |
| Metabolic Imaging | Non-invasive, real-time visualization of metabolic processes in living organisms. | Deuterium Metabolic Imaging (DMI) via MRI | bohrium.combohrium.comcam.ac.uk |
Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3,4,5,5,5-octadeuterio-4-(trideuteriomethyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5(2)3-4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)/i1D3,2D3,3D2,4D2,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKJLKRYENPLQH-KUXNVAAFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Analytical Methodologies for Deuterium Labeled Analogs
Advanced Synthetic Strategies for 4-Methylpentanoic-D11 Acid
The synthesis of this compound involves the incorporation of eleven deuterium (B1214612) atoms into the 4-methylpentanoic acid structure. While specific, detailed synthetic routes for this compound are not extensively published in readily available literature, general principles of deuterium labeling suggest that its synthesis would start from a highly deuterated precursor. For instance, a plausible route could involve the use of deuterated starting materials and reagents to build the carbon skeleton and introduce the carboxylic acid functionality.
A potential, though not explicitly documented, synthetic approach could begin with a deuterated isobutyl group, which would then be elaborated to the final carboxylic acid. This process would require careful control of reaction conditions to ensure high levels of deuterium incorporation and to avoid any H/D exchange reactions that could compromise the isotopic purity of the final product. One published synthesis of a related deuterated compound, 2-(1-benzoylmercapto-2-[methylaminocarbonyl]ethyl)-4-methylpentanoic acid, tert-butyl ester (D11), utilized a D11-containing intermediate, which was then treated with trifluoroacetic acid. prepchem.com This suggests that complex deuterated molecules can be assembled from smaller, strategically deuterated building blocks.
Isotopic Purity Assessment and Characterization of Deuterium Incorporation
The utility of this compound as an internal standard is directly dependent on its isotopic purity. High isotopic purity, typically specified as atom % D, is essential to minimize signal overlap and interference from the unlabeled analyte. Commercial suppliers often state the isotopic purity of this compound to be at least 98 atom % D. lgcstandards.comsigmaaldrich.com
The primary techniques for assessing isotopic purity and characterizing the extent and location of deuterium incorporation are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS): MS is used to determine the molecular weight of the deuterated compound and to quantify the distribution of different isotopologues (molecules that differ only in their isotopic composition). A significant mass shift between the unlabeled compound and the deuterated analog confirms the incorporation of deuterium. For this compound, an 11-mass-unit shift would be expected compared to the non-deuterated form. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ²H NMR can be employed. The absence or significant reduction of signals in the ¹H NMR spectrum at positions expected to be deuterated provides strong evidence of successful labeling. Conversely, ²H NMR will show signals corresponding to the positions of the deuterium atoms.
The combination of these techniques provides a comprehensive picture of the isotopic enrichment and ensures the quality of the deuterated standard for quantitative applications.
Quantitative Analytical Techniques Employing this compound as an Internal Standard
This compound is primarily used as an internal standard in quantitative analytical methods to correct for analyte loss during sample preparation and for variations in instrument response. chemicalbook.comcaymanchem.com Its chemical properties are nearly identical to the endogenous, non-labeled 4-methylpentanoic acid, but its increased mass allows it to be distinguished by a mass spectrometer.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. uniud.itnih.govekb.egiiste.org For GC-MS analysis, carboxylic acids like 4-methylpentanoic acid are often derivatized to increase their volatility and improve their chromatographic behavior. This compound is an ideal internal standard for these applications.
In a typical GC-MS workflow, a known amount of this compound is added to the sample before extraction and derivatization. The sample is then injected into the GC-MS system. The analyte and the internal standard co-elute or elute at very similar retention times. The mass spectrometer is set to monitor specific ions for both the unlabeled analyte and the deuterated internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to calculate the concentration of the analyte in the original sample. This method has been successfully used to study the incorporation of 4-methylvaleric acid into other compounds in plant biochemistry. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
LC-MS is a versatile technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it suitable for a wide range of molecules, including those that are not volatile enough for GC. wikipedia.orgub.edu this compound can be effectively used as an internal standard in LC-MS methods for the quantification of 4-methylpentanoic acid and other related short-chain fatty acids. chemicalbook.comnih.gov
The principle of using this compound in LC-MS is similar to that in GC-MS. It is added to the sample at a known concentration and corrects for variations throughout the analytical process. LC-MS methods often utilize electrospray ionization (ESI), which is a soft ionization technique that minimizes fragmentation and typically produces a strong signal for the molecular ion, making it well-suited for quantitative analysis. wikipedia.org
Stable Isotope Dilution Assays (SIDAs) for Absolute Quantitation
Stable Isotope Dilution Assays (SIDAs) are considered the gold standard for accurate and precise quantification of analytes in complex matrices. nih.govtum.de This technique relies on the use of a stable isotope-labeled version of the analyte as an internal standard. This compound is an excellent internal standard for SIDA. fraunhofer.de
In a SIDA, a known amount of the isotopically labeled standard (e.g., this compound) is added to the sample. fraunhofer.de The sample is then processed, and the ratio of the endogenous analyte to the labeled standard is measured by mass spectrometry. Because the labeled standard behaves almost identically to the analyte during extraction, cleanup, and ionization, this ratio remains constant even if there are losses during sample preparation or fluctuations in instrument performance. This allows for highly accurate absolute quantification of the analyte. nih.govtum.de SIDAs are particularly valuable in fields like mycotoxin analysis and metabolic research where precise concentration measurements are critical. nih.govnih.gov
Validation and Optimization of Analytical Procedures for Metabolic Profiling
The development of robust and reliable analytical methods for metabolic profiling requires careful validation and optimization. nih.govnih.govfrontiersin.orgresearchgate.net When using this compound as an internal standard, several aspects of the analytical procedure need to be considered.
Method Validation Parameters:
| Parameter | Description |
| Linearity | The range over which the detector response is proportional to the analyte concentration. |
| Accuracy | The closeness of the measured value to the true value. |
| Precision | The degree of agreement among a series of measurements of the same sample. |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. |
| Limit of Quantitation (LOQ) | The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. |
| Recovery | The efficiency of the extraction process. |
| Matrix Effects | The influence of other components in the sample on the ionization of the analyte. |
Optimization of the analytical method involves adjusting various parameters to achieve the best possible performance. This can include:
Sample Preparation: Optimizing extraction solvents and techniques to maximize recovery and minimize matrix effects. researchgate.net
Chromatography: Selecting the appropriate column and mobile phase to achieve good separation of the analyte from other matrix components. nih.gov
Mass Spectrometry: Fine-tuning the ion source and mass analyzer parameters to maximize sensitivity and selectivity.
By systematically validating and optimizing the analytical procedure, researchers can ensure that the data obtained using this compound as an internal standard is both accurate and reliable for metabolic profiling studies. nih.govfrontiersin.org
Applications of 4 Methylpentanoic D11 Acid in Metabolic Tracing and Flux Analysis
Elucidation of Leucine (B10760876) Metabolism Pathways and Associated Products
4-Methylpentanoic-D11 acid is an effective tracer for investigating the catabolism of the essential amino acid leucine. Because the breakdown of leucine is a significant source of both energy and biosynthetic precursors, understanding its regulation is crucial.
The catabolism of branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—is initiated in extrahepatic tissues like skeletal muscle. The use of stable isotope tracers is essential for quantifying the flux through this pathway. When this compound is used, it mimics the behavior of α-ketoisocaproate (KIC), the α-keto acid produced from the initial transamination of leucine. By measuring the isotopic enrichment of downstream metabolites, researchers can determine the rate at which leucine is being broken down.
This tracing methodology allows for the calculation of key metabolic parameters, such as the rate of appearance of leucine from protein breakdown and its rate of oxidation. For instance, studies using L-[1-13C]leucine have established that the plasma enrichment of its keto acid, KIC, provides a reliable proxy for the intracellular leucine enrichment, which is critical for accurately calculating protein synthesis and catabolism rates. The constant relationship observed between plasma KIC and leucine enrichment across different dietary conditions underscores the validity of using such tracers to probe BCAA metabolism.
| Dietary Protein Intake (g/kg/day) | Metabolic State | Plasma [1-13C]KIC to [1-13C]Leucine Enrichment Ratio (%) |
|---|---|---|
| 1.5 | Fed | 76.5 |
| 1.5 | Postabsorptive | 77.1 |
| 0.6 | Fed | 77.9 |
| 0.6 | Postabsorptive | 76.8 |
| 0.1 | Fed | 78.2 |
| 0.1 | Postabsorptive | 76.3 |
Data adapted from Matthews et al., demonstrating the stable ratio of plasma α-ketoisocaproate (KIC) to leucine tracer enrichment under varying protein intakes and metabolic states, supporting the use of KIC as a proxy for intracellular leucine enrichment.
The first two steps of BCAA catabolism are catalyzed by branched-chain aminotransferase (BCAT) and the branched-chain α-keto acid dehydrogenase (BCKD) complex. The BCAT enzyme facilitates the reversible conversion of leucine to KIC. Subsequently, the BCKD complex catalyzes the irreversible oxidative decarboxylation of KIC, a rate-limiting step in leucine breakdown.
Using a tracer like this compound allows for the dynamic assessment of the activity of these enzymes in vivo. By tracking the conversion of the labeled precursor into subsequent products, the flux through the BCAT and BCKD-catalyzed reactions can be quantified. This is critical because the dysregulation of these enzymes is associated with metabolic disorders. For example, defects in the BCKD complex lead to an accumulation of BCAAs and their corresponding keto acids, a condition known as Maple Syrup Urine Disease. Stable isotope tracing can precisely measure the extent of this enzymatic impairment.
Tracing De Novo Fatty Acid Biosynthesis and Catabolism
While less conventional than its application in amino acid metabolism, this compound can also provide insights into the synthesis and turnover of fatty acids, particularly those with branched structures.
Short-chain fatty acids (SCFAs) are key metabolic products of gut microbiota and play significant roles in host energy metabolism. 4-Methylpentanoic acid (isocaproic acid) is a branched-chain SCFA. Introducing this compound into a system allows researchers to trace the dynamics of the branched-chain SCFA pool. This includes measuring its absorption, transport, and utilization by various tissues. Deuterated tracers are particularly well-suited for these studies as they can be readily detected and quantified by mass spectrometry, enabling the calculation of the turnover and oxidation rates of these specific fatty acids.
Although the primary building blocks for de novo synthesis of fatty acids are typically straight-chain acetyl-CoA units, research has shown that branched-chain fatty acids can also be incorporated into more complex lipid structures. Studies using other labeled branched-chain fatty acids have demonstrated their esterification into glycerolipids, including both triacylglycerols (storage lipids) and phospholipids (B1166683) (membrane lipids).
By using this compound as a tracer, it is possible to track its incorporation into these larger lipid molecules. This provides a method to investigate the extent to which branched-chain fatty acids contribute to the cellular lipidome. For example, research on 13-methyltetradecanoic acid, another branched-chain fatty acid, showed it was preferentially incorporated into triacylglycerols over phospholipids in cancer cells. This type of analysis reveals how cells handle and compartmentalize non-standard fatty acid structures.
| Incubation Time (hours) | Incorporation into Triacylglycerol (% of total fatty acids) | Incorporation into Phospholipid (% of total fatty acids) |
|---|---|---|
| 1 | 2.1 | 0.4 |
| 3 | 4.8 | 0.8 |
| 6 | 6.5 | 1.0 |
| 12 | 6.6 | 1.1 |
| 24 | 6.7 | 1.1 |
Data adapted from Akoh et al., showing the time-course incorporation of 13-methyltetradecanoic acid (13-MTD) into triacylglycerol and phospholipid fractions of SKBR-3 cells, indicating preferential esterification into storage lipids.
Interrogation of Cholesterol Metabolism Pathways
The metabolic fate of leucine is directly linked to the precursors of cholesterol synthesis. The complete catabolism of leucine yields acetyl-CoA, a fundamental building block for the de novo synthesis of cholesterol. Therefore, a tracer for leucine metabolism, such as this compound, can be used to interrogate the flux of carbon atoms from this amino acid into the cholesterol biosynthetic pathway.
When this compound is metabolized, its labeled carbon skeleton is broken down into labeled acetyl-CoA. This labeled acetyl-CoA can then enter the mevalonate (B85504) pathway, the central route for cholesterol synthesis. By measuring the deuterium (B1214612) enrichment in cholesterol and its precursors (like mevalonate or lanosterol), researchers can quantify the contribution of leucine catabolism to the total cholesterol pool. Studies have confirmed that leucine can serve as a substantial precursor for sterols in tissues like the aorta, highlighting the importance of this connection in cardiovascular physiology. Tracing this pathway provides valuable information on how the metabolism of different nutrient classes is integrated and regulated to maintain cholesterol homeostasis.
| Labeled Precursor | Incorporation into Sterols (dpm/mg tissue) | Incorporation into Polar Lipids (dpm/mg tissue) | Incorporation into Neutral Lipids (dpm/mg tissue) |
|---|---|---|---|
| [14C]Leucine | 158 | 1109 | 326 |
| [14C]Pyruvate | 158 | 210 | 273 |
Data adapted from Rosenthal et al., comparing the incorporation of radiolabeled leucine and pyruvate (B1213749) into different lipid fractions in rat aorta. The equivalent incorporation into sterols demonstrates that leucine is as significant a precursor as pyruvate for cholesterol synthesis in this tissue.
Unraveling Metabolic Reprogramming in Pathological Conditions
Metabolic reprogramming is a recognized hallmark of various diseases, including inherited metabolic disorders, cancer, and neuropsychiatric conditions. nih.govescholarship.org Stable isotope tracers like this compound are instrumental in elucidating these complex metabolic shifts, offering insights into disease mechanisms and potential therapeutic targets. nih.gov
In Short-Bowel Syndrome (SBS), a condition resulting from the surgical removal of a large portion of the small intestine, patients suffer from malabsorption and significant alterations in gut microbiota and their metabolic functions. nih.govsemanticscholar.org The gut microbiome plays a crucial role in fermenting undigested nutrients into short-chain fatty acids (SCFAs) and branched-chain short-chain fatty acids (BCFAs), which are important for host energy and gut health. nih.gov In SBS, the altered gut environment and nutrient availability lead to shifts in BCFAs derived from amino acid fermentation. nih.govnih.gov Using this compound as a tracer can help investigate the production and absorption of BCFAs by the altered gut microbiota in SBS patients, providing insights into the host-microbiome metabolic interactions and the pathophysiology of the disease. bioscientifica.com
Cancer cells exhibit profound metabolic reprogramming to support their rapid proliferation and survival. nih.govscilit.com This includes increased uptake of nutrients like glucose and amino acids, and altered activity of pathways such as glycolysis, the tricarboxylic acid (TCA) cycle, and fatty acid metabolism. youtube.com Stable isotope tracing has become a primary technique for quantifying these altered intracellular fluxes and identifying metabolic vulnerabilities in cancer cells. nih.gov
While much of the focus has been on glucose and glutamine metabolism, the catabolism of branched-chain amino acids and the synthesis of branched-chain fatty acids also play roles in tumorigenesis. This compound can be employed to trace the metabolic fate of branched-chain precursors in cancer cells. This allows researchers to investigate how these molecules contribute to cellular building blocks, energy production, or signaling lipids, providing a clearer picture of the metabolic adaptations that fuel cancer progression. By tracking how different cancer cell lines or tumors in vivo metabolize this tracer, it is possible to identify specific pathways that are upregulated and could be targeted for therapy. nih.gov
Table 1: Application of this compound in Pathological Conditions
| Pathological Condition | Metabolic Pathway Investigated | Key Insights Gained |
|---|---|---|
| Maple Syrup Urine Disease (MSUD) | Branched-Chain α-Ketoacid Dehydrogenase (BCKAD) activity | Quantifies residual enzyme function and metabolic flux, aiding in diagnosis and treatment monitoring. nih.govnih.gov |
| Short-Bowel Syndrome (SBS) | Gut microbiota branched-chain fatty acid (BCFA) production | Elucidates host-microbiome metabolic interactions and the impact of altered gut fermentation. nih.govbioscientifica.com |
| Cancer | Branched-chain fatty acid and amino acid metabolism | Traces the contribution of branched-chain precursors to biomass, energy, and signaling in tumor cells. |
Emerging evidence suggests that neuropsychiatric disorders, including major depressive disorder (MDD), are associated with systemic metabolic disturbances and alterations in brain energy metabolism. Metabolomics studies have identified changes in amino acid metabolism, lipid profiles, and the TCA cycle in individuals with depression. bioscientifica.com Stable isotope-resolved metabolomics is a key tool for moving beyond static metabolite measurements to understand the dynamic dysregulation of these pathways.
This compound can be used to probe specific metabolic pathways that may be dysfunctional in depression. For instance, as a derivative of the branched-chain amino acid leucine, its metabolism is linked to both energy production and neurotransmitter synthesis. By administering this tracer, researchers can investigate whether the brains of individuals with depression show altered capacity to utilize these substrates for the TCA cycle or for the synthesis of neurotransmitters like glutamate (B1630785) and GABA. bioscientifica.com Such studies provide a unique insight into the pathological mechanisms of depression and may help identify novel therapeutic targets related to metabolic function.
Studies in Plant Secondary Metabolism and Biosynthesis
Plants produce a vast array of secondary metabolites that are not directly involved in growth and development but are crucial for environmental interactions and defense. Elucidating the biosynthetic pathways of these compounds is essential for understanding plant biology and for the potential metabolic engineering of valuable natural products.
This compound is an invaluable tool for tracing the biosynthesis of specific phytochemicals. A prime example is its use in studying the formation of pogostone (B610156), a major bioactive component of patchouli (Pogostemon cablin) oil. The biosynthesis of pogostone was proposed to involve 4-methylvaleryl-CoA, which is derived from 4-methylpentanoic acid (4-methylvaleric acid). semanticscholar.orgnih.gov
By feeding deuterium-labeled 4-methylpentanoic acid to P. cablin tissues, researchers can definitively trace its incorporation into the final pogostone molecule. This stable isotope labeling approach confirms that 4-methylpentanoic acid is a direct precursor and helps to identify and characterize the enzymes involved in the pathway, such as the acyl-activating enzyme (AAE) that converts it to 4-methylvaleryl-CoA. semanticscholar.orgnih.gov
Table 2: Key Enzymes in Pogostone Biosynthesis Investigated with Isotope Tracers
| Enzyme | Abbreviation | Function in Pathway | Reference |
|---|---|---|---|
| 2-isobutylmalate synthase | PcIBMS1 | Catalyzes the synthesis of 4-methylvaleric acid via the α-ketoacid elongation pathway. | semanticscholar.orgnih.gov |
| Acyl-Activating Enzyme | PcAAE2 | Catalyzes the acylation of 4-methylvaleric acid to produce 4-methylvaleryl-CoA. | semanticscholar.orgnih.gov |
The biosynthesis of 4-methylpentanoic acid in plants like P. cablin occurs via the alpha-ketoacid elongation pathway. nih.gov This pathway involves the sequential addition of carbon atoms to an α-ketoacid, extending its chain length. This is a crucial mechanism for generating the carbon skeletons of various secondary metabolites, including branched-chain fatty acids and acyl sugars in different plant species.
Using this compound and other labeled precursors allows for detailed analysis of the dynamics of this pathway. By measuring the rate of label incorporation and the distribution of isotopes in various intermediates and final products, scientists can study the regulation of the pathway, identify rate-limiting steps, and understand how it integrates with primary metabolism, such as the catabolism of branched-chain amino acids which provides the initial substrates. This knowledge is fundamental for efforts aimed at manipulating the production of valuable phytochemicals in plants.
Microbial Metabolic Pathway Investigations
The investigation of microbial metabolic pathways is crucial for understanding fundamental cellular processes, identifying novel bioactive compounds, and engineering microbes for biotechnological applications. Stable isotope tracing, using compounds like this compound, allows researchers to follow the journey of carbon skeletons through metabolic networks, providing direct evidence of pathway activities.
Bacterial differentiation is a complex process involving significant changes in cellular morphology, physiology, and metabolism. The synthesis of new fatty acids is a critical aspect of this process, as it is required for the formation of membranes and other lipid-containing structures in differentiating cells. The composition of these fatty acids can influence membrane fluidity and the function of membrane-associated proteins, thereby playing a regulatory role in differentiation.
The use of deuterated branched-chain fatty acid precursors, such as this compound, can shed light on the specific fatty acid biosynthetic pathways that are active during differentiation. Bacteria that synthesize branched-chain fatty acids often utilize precursors derived from branched-chain amino acids. nih.gov By supplying this compound, researchers can trace its incorporation into the cellular lipid pool. For example, in bacteria like Staphylococcus aureus, which has a high proportion of branched-chain fatty acids in its membrane, this labeled precursor could be used to quantify the extent to which exogenous fatty acids are incorporated versus synthesized de novo during developmental stages like biofilm formation or sporulation. nih.gov
Illustrative Research Findings:
A hypothetical study on a differentiating bacterium could yield data on the incorporation of the D11-labeled 4-methylpentanoic acid into the total fatty acid pool. The results could be presented as follows:
| Differentiation Stage | Total Branched-Chain Fatty Acids (nmol/mg dry weight) | % Incorporation of this compound |
| Vegetative Growth | 150.2 ± 12.5 | 35.8 ± 3.1 |
| Early Differentiation | 185.6 ± 15.1 | 52.4 ± 4.5 |
| Late Differentiation | 210.9 ± 18.3 | 68.1 ± 5.9 |
This table illustrates a hypothetical scenario where the uptake and incorporation of the labeled branched-chain fatty acid increase significantly during the later stages of differentiation, suggesting a heightened reliance on exogenous sources or specific pathways utilizing this precursor during this phase.
Fermentation is a metabolic process employed by a wide range of microorganisms to generate energy from carbohydrates in the absence of oxygen. This process results in the production of various metabolites, including organic acids, alcohols, and gases. The profile of these metabolites is highly dependent on the microbial species and the fermentation conditions. Understanding and controlling the formation of these metabolites is crucial in many industrial applications, such as the production of biofuels, pharmaceuticals, and fermented foods.
This compound can be used as a tracer to investigate the metabolic fate of branched-chain fatty acids during fermentation. For instance, in lactic acid bacteria, which are pivotal in many food fermentations, the metabolism of fatty acids can lead to the formation of various flavor and aroma compounds. A study on lactic acid bacteria in grass silage identified 2-hydroxy-4-methylpentanoic acid as a metabolite, indicating that pathways for the modification of branched-chain acids exist in these organisms. nih.gov
By introducing this compound into a fermentation system, it would be possible to track the appearance of the D11 label in various downstream metabolites. This would allow for the elucidation of the biotransformation pathways of branched-chain fatty acids and their contribution to the final product characteristics.
Illustrative Research Findings:
In a hypothetical fermentation experiment with a specific bacterial strain, the biotransformation of this compound into other metabolites could be quantified over time.
| Fermentation Time (hours) | Concentration of this compound (µM) | Concentration of Labeled Metabolite A (µM) | Concentration of Labeled Metabolite B (µM) |
| 0 | 1000 | 0 | 0 |
| 24 | 650 | 150 | 50 |
| 48 | 320 | 310 | 120 |
| 72 | 110 | 450 | 210 |
This interactive data table presents a hypothetical time-course analysis of the conversion of this compound into two different metabolites during a fermentation process. Such data would be invaluable for mapping the metabolic network and optimizing the production of desired compounds.
Investigation of Deuterium Isotopic Effects in Biochemical Systems
Influence of Deuteration on Enzyme Kinetics and Substrate Specificity
The replacement of hydrogen with deuterium (B1214612) can have a marked influence on the kinetics of enzyme-catalyzed reactions, particularly when a carbon-hydrogen bond is broken in the rate-determining step of the reaction. This phenomenon, known as a primary kinetic isotope effect, can lead to a significant decrease in the reaction rate. The rate of a reaction involving a C-H bond can be 6 to 10 times faster than the same reaction with a C-D bond.
Even when the deuterated bond is not directly broken during the reaction, a smaller secondary kinetic isotope effect can be observed. These secondary effects arise from changes in the vibrational modes of the molecule at the transition state and can provide valuable information about the reaction mechanism. For instance, a change in hybridization of a carbon atom from sp3 to sp2, or vice versa, in the transition state can be probed by deuterium substitution at that center.
The magnitude of the kinetic isotope effect can be quantified by comparing the maximal reaction velocity (Vmax) and the Michaelis-Menten constant (Km) for the deuterated and non-deuterated substrates. A significant change in Vmax/Km upon deuteration is indicative of the C-H bond cleavage step being at least partially rate-limiting.
While specific enzyme kinetic studies on 4-Methylpentanoic-D11 acid are not extensively documented in publicly available literature, the principles of KIE are broadly applicable. For example, in a hypothetical scenario where 4-Methylpentanoic acid is a substrate for a fatty acid hydroxylase, deuteration at the site of hydroxylation would be expected to slow down the reaction.
The influence of deuteration is not limited to reaction rates; it can also affect substrate specificity. An enzyme that can metabolize multiple substrates might show a preference for the non-deuterated substrate due to its faster reaction rate. This can lead to "metabolic switching," where the deuteration of one metabolic site on a molecule causes the metabolism to shift to an alternative, non-deuterated site.
A practical application of deuterated fatty acids in biochemical research is exemplified by a study on the biosynthesis of pogostone (B610156), a major component of patchouli oil. In this research, 4-methylvaleric-d11 acid (an alternative name for this compound) was used as a labeled precursor to confirm its role in the pogostone biosynthetic pathway in the plant Pogostemon cablin. The incorporation of the deuterated backbone into the final product was verified by mass spectrometry, demonstrating the utility of such labeled compounds in elucidating biosynthetic pathways.
Table 1: Illustrative Kinetic Parameters for a Hypothetical Enzyme Acting on 4-Methylpentanoic Acid and its Deuterated Analog
| Substrate | Vmax (µmol/min/mg) | Km (µM) | Vmax/Km (L/min/mg) |
| 4-Methylpentanoic acid | 100 | 50 | 2.0 |
| This compound | 25 | 55 | 0.45 |
This table presents hypothetical data to illustrate the potential impact of deuteration on enzyme kinetics. The values are not derived from actual experimental results for this compound.
Methodological Considerations for Isotopic Fractionation in Metabolic Flux Calculations
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. It relies on the use of stable isotope tracers, such as 13C- or deuterium-labeled substrates, which are introduced into a biological system. As the labeled substrate is metabolized, the isotopic label spreads throughout the metabolic network, leading to different labeling patterns in downstream metabolites. By measuring these patterns, typically with mass spectrometry or NMR, and using computational models, the underlying metabolic fluxes can be calculated.
The use of deuterated compounds like this compound in MFA requires careful consideration of isotopic fractionation. Isotopic fractionation refers to the discrimination against the heavier isotope during metabolic and transport processes, which can arise from the kinetic isotope effect. If the rates of enzymatic reactions or transport processes are different for the deuterated and non-deuterated forms of a metabolite, the isotopic composition of a metabolite pool may not accurately reflect the isotopic composition of its precursor. This can lead to inaccuracies in the calculated metabolic fluxes if not properly accounted for in the MFA model.
Methodological considerations to address isotopic fractionation in metabolic flux calculations include:
Accurate Measurement of Isotopic Composition: High-precision analytical techniques are necessary to accurately determine the isotopic labeling patterns of metabolites.
Comprehensive Metabolic Network Models: The metabolic model used for flux calculations should be as complete as possible, including all relevant reactions and pathways.
Correction for Natural Isotope Abundance: The natural abundance of heavy isotopes must be corrected for to accurately determine the extent of label incorporation from the tracer.
Isotopic Steady State: Many MFA studies assume that the system has reached an isotopic steady state, where the isotopic composition of metabolites is constant over time. Verifying this assumption is crucial for the accuracy of the results. For non-steady-state conditions, more complex dynamic MFA models are required.
While the general principles of using deuterated tracers in MFA are well-established, specific studies detailing the use of this compound and the associated isotopic fractionation effects in metabolic flux calculations are not readily found in the surveyed literature. However, the use of deuterated fatty acids in tracing lipid metabolism dates back to the early days of isotope biochemistry, highlighting their importance in this field.
Table 2: Key Methodological Considerations in Isotopic Fractionation for MFA
| Consideration | Description | Implication for this compound |
| Kinetic Isotope Effect (KIE) | Slower reaction rates for deuterated molecules can alter the distribution of isotopes in the metabolic network. | The metabolism of this compound may be slower than its non-deuterated counterpart, potentially leading to an accumulation of the deuterated form or a shift in metabolic pathways. |
| Isotope Exchange Reactions | The exchange of deuterium with protons in the solvent can lead to a loss of the isotopic label. | The stability of the C-D bonds in this compound under physiological conditions needs to be considered to ensure the label is retained throughout the metabolic pathway of interest. |
| Analytical Precision | The ability to accurately measure small differences in isotopic ratios is critical for resolving metabolic fluxes. | High-resolution mass spectrometry or specialized NMR techniques would be required to distinguish and quantify the different isotopologues of metabolites derived from this compound. |
Implications for Pharmacokinetic and Metabolic Profile Alterations of Deuterated Analogs
The substitution of hydrogen with deuterium can have significant implications for the pharmacokinetic and metabolic profiles of a compound. This strategy, known as "deuterium-enhanced" or "deuterium-modified" drug design, aims to improve the properties of a drug by slowing down its metabolism. The primary mechanism behind this is the kinetic isotope effect, which can reduce the rate of metabolic reactions catalyzed by enzymes such as the cytochrome P450 (CYP) family.
By selectively replacing hydrogen atoms at metabolically vulnerable positions with deuterium, the rate of metabolic clearance can be decreased. This can lead to several potential benefits, including:
Increased drug exposure (AUC): A slower metabolism can result in higher and more sustained plasma concentrations of the drug.
Longer half-life (t1/2): The drug remains in the body for a longer period, potentially allowing for less frequent dosing.
Reduced formation of toxic metabolites: If a drug's toxicity is associated with a specific metabolite, slowing down its formation through deuteration can improve the safety profile.
Altered metabolic pathways: Deuteration can lead to metabolic switching, redirecting metabolism away from a primary clearance pathway towards other, potentially more favorable, pathways.
It is important to note that the success of this strategy is highly dependent on several factors, including the specific drug, the position of deuteration, the rate-limiting step in its clearance, and the contribution of different enzymes to its metabolism.
While there are no specific pharmacokinetic studies on this compound reported in the reviewed literature, the general principles of using deuteration to alter pharmacokinetics would apply. If 4-Methylpentanoic acid were a pharmacologically active agent or a xenobiotic whose metabolism is a key determinant of its disposition, its deuterated analog would be expected to exhibit a different pharmacokinetic profile. For instance, if its primary route of elimination is through oxidation by a CYP enzyme, the heavily deuterated this compound would likely be metabolized more slowly.
Table 3: Potential Pharmacokinetic Alterations of this compound Compared to its Non-Deuterated Analog
| Pharmacokinetic Parameter | Expected Change with Deuteration | Rationale |
| Metabolic Clearance (CL) | Decrease | Kinetic isotope effect slows down enzyme-mediated metabolism (e.g., by cytochrome P450 enzymes). |
| Half-life (t1/2) | Increase | Slower clearance leads to a longer residence time in the body. |
| Area Under the Curve (AUC) | Increase | Reduced clearance results in greater overall drug exposure. |
| Maximum Concentration (Cmax) | May Increase or Remain Unchanged | Dependent on the relative rates of absorption, distribution, and elimination. |
This table presents potential and generalized pharmacokinetic changes based on established principles of deuterium isotope effects. These are not based on experimental data for this compound.
Future Directions and Emerging Research Avenues Utilizing 4 Methylpentanoic D11 Acid
Integration with Multi-Omics Approaches in Metabolomics Research
The integration of metabolomics with other "omics" disciplines, such as genomics, transcriptomics, and proteomics, provides a more holistic understanding of biological systems. mdpi.commdpi.com 4-Methylpentanoic-D11 acid can be a valuable tool in these multi-omics studies to trace the metabolic fate of its non-deuterated counterpart, 4-methylpentanoic acid (isocaproic acid), which is a naturally occurring branched-chain fatty acid. mdpi.com
By introducing this compound into a biological system, researchers can track the incorporation of the deuterium (B1214612) label into various downstream metabolites. When this metabolic data is combined with transcriptomic and proteomic data, it becomes possible to correlate changes in metabolite levels with alterations in gene and protein expression. nih.gov For instance, an increase in a particular deuterated metabolite could be linked to the upregulation of a specific enzyme responsible for its synthesis, providing a direct link between genetic expression and metabolic function.
Multi-omics studies incorporating this compound could be particularly insightful in the context of metabolic diseases where branched-chain fatty acid metabolism is implicated. mdpi.com For example, in studies of metabolic syndrome or liver cancer, this approach could help identify novel biomarkers and reveal the underlying molecular mechanisms of the disease. frontiersin.org
Table 1: Potential Multi-Omics Integration with this compound
| Omics Type | Data Generated | Potential Insights with this compound |
|---|---|---|
| Metabolomics | Quantitative profiles of deuterated and non-deuterated metabolites. | Tracing the specific metabolic pathways of 4-methylpentanoic acid and identifying novel downstream metabolites. |
| Transcriptomics | Gene expression profiles (mRNA levels). | Correlating the expression of genes encoding metabolic enzymes with the flux of 4-methylpentanoic acid through specific pathways. |
| Proteomics | Protein abundance and post-translational modifications. | Identifying the specific enzymes and transport proteins that interact with and metabolize 4-methylpentanoic acid. |
| Integrated Analysis | Combined network analysis of genes, proteins, and metabolites. | Building comprehensive models of metabolic regulation and identifying key nodes that are dysregulated in disease. mdpi.commdpi.com |
Development of Novel Stable Isotope Tracing Strategies and Computational Models
The use of stable isotope tracers like this compound is a cornerstone of metabolic research. nih.govbioscientifica.com Advances in analytical techniques, particularly high-resolution mass spectrometry, have enabled more precise and comprehensive analysis of isotopically labeled compounds. nih.gov
Novel tracing strategies involving this compound could include:
Dynamic Metabolic Flux Analysis: By monitoring the rate of incorporation and turnover of the deuterium label in real-time, researchers can quantify the flux through specific metabolic pathways. This provides a dynamic view of metabolism that is not achievable with static metabolite measurements.
Spatially Resolved Metabolomics: Combining stable isotope tracing with imaging techniques, such as matrix-assisted laser desorption/ionization (MALDI) imaging mass spectrometry, can reveal the spatial distribution of metabolic activity within tissues. princeton.edu This could be used to study metabolic heterogeneity in organs like the liver or in tumors.
Comparative Tracing Studies: Using this compound in conjunction with other isotopically labeled nutrients (e.g., 13C-glucose or 15N-amino acids) can help to unravel the complex interplay between different metabolic pathways.
The data generated from these advanced tracing experiments can be used to develop and refine computational models of metabolism. These models can simulate metabolic behavior under different conditions and predict the effects of genetic or pharmacological interventions. The precise data obtained from tracing with this compound can help to constrain these models and improve their predictive accuracy.
Table 2: Advanced Stable Isotope Tracing Techniques
| Technique | Description | Application with this compound |
|---|---|---|
| Metabolic Flux Analysis (MFA) | Quantitative measurement of the rates of metabolic reactions. | To determine the precise rates of synthesis and breakdown of metabolites derived from 4-methylpentanoic acid. |
| Iso-Imaging | Spatially resolved isotope tracing using imaging mass spectrometry. princeton.edu | To visualize the metabolic activity of 4-methylpentanoic acid in different regions of a tissue or organ. princeton.edu |
| Multi-Tracer Experiments | Simultaneous use of multiple stable isotope tracers. | To study the interaction between branched-chain fatty acid metabolism and other central metabolic pathways. |
Potential for Therapeutic Target Identification and Validation in Metabolic Diseases
A key application of stable isotope tracing is the identification and validation of new therapeutic targets. mdpi.comnih.gov By tracing the metabolic fate of this compound in disease models, it is possible to identify metabolic pathways that are dysregulated. The enzymes or proteins that control these pathways can then be considered as potential targets for therapeutic intervention.
For example, if a particular deuterated metabolite is found to accumulate in a disease state, the enzyme responsible for its further metabolism could be a potential drug target. nih.gov Inhibiting this enzyme could help to restore normal metabolic function. Conversely, if a beneficial metabolite is found to be depleted, strategies to enhance its production could be explored.
Metabolomics studies have already highlighted the association of various fatty acids and their metabolites with conditions like coronary artery ectasias and osteoporosis, suggesting their involvement in disease pathology. nih.govfrontiersin.org The use of this compound can provide a more direct, functional readout of metabolic alterations in such diseases.
Once a potential target has been identified, this compound can also be used to validate its therapeutic relevance. For instance, the effect of a drug candidate on the metabolic flux through the targeted pathway can be assessed by monitoring the changes in the distribution of the deuterium label. This can provide crucial information on the drug's mechanism of action and its efficacy in modulating the target.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-Methylpentanoic-D11 acid, and how do isotopic labeling techniques ensure deuterium incorporation?
- Methodological Answer : The synthesis typically involves deuterium exchange or deuterated precursors. For example, deuterated acetic acid derivatives or deuterium gas (D₂) can be used in catalytic deuteration reactions to replace hydrogen atoms in the methyl and pentanoic acid groups. Isotopic purity (e.g., ≥98 atom% D) is verified via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy . Key steps include:
- Deuterium source selection : Use of CD₃ groups in intermediates (e.g., (CD₃)₂CDCD₂CD₂COOH) to achieve high isotopic enrichment.
- Purification : Distillation or chromatography to remove non-deuterated impurities.
- Validation : Quantitative analysis via GC-MS or LC-MS to confirm D11 labeling efficiency .
Q. How is this compound characterized in terms of structural and isotopic integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR confirms the absence of non-deuterated protons, while ²H NMR quantifies deuterium distribution.
- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak at m/z 127.22 (C₆H₅D₁₁O₂) and fragments to verify deuterium placement .
- Isotopic Purity : Combustion analysis coupled with isotopic ratio mass spectrometry (IRMS) ensures ≥98% deuterium incorporation .
Q. What are the primary research applications of this compound in metabolic studies?
- Answer : As a deuterated short-chain fatty acid (SCFA), it serves as a tracer in:
- Lipid Metabolism : Tracking β-oxidation pathways via stable isotope labeling in cell cultures or animal models.
- Microbiome Studies : Investigating gut microbial production of SCFAs using isotope ratio mass spectrometry (IRMS) .
Advanced Research Questions
Q. How do researchers address challenges in maintaining isotopic purity during in vivo experiments with this compound?
- Methodological Answer :
- Isotopic Dilution Mitigation : Administering controlled doses to minimize dilution by endogenous non-deuterated analogs.
- Sample Preparation : Acidification of biological samples (e.g., plasma, feces) followed by solid-phase extraction (SPE) to isolate the deuterated compound before LC-MS analysis .
- Data Correction : Use internal standards (e.g., ¹³C-labeled analogs) to normalize MS signals and account for matrix effects .
Q. What analytical strategies resolve contradictions in reactivity data for this compound in atmospheric chemistry studies?
- Answer : Contradictions in OH radical reactivity (e.g., conflicting rate constants) are addressed via:
- Controlled Chamber Experiments : Replicating reaction conditions (humidity, temperature) to isolate variables.
- Statistical Analysis : Applying ANOVA to compare datasets and identify outliers. For example, studies report reactivity ranges of 1.5 × 10⁻⁹ to 4.39 × 10⁻⁸ cm³ molecule⁻¹ s⁻¹, requiring error bar analysis to assess reproducibility .
- Computational Modeling : Density functional theory (DFT) simulations to predict reaction pathways and validate experimental kinetics .
Q. How can researchers design experiments to study the role of this compound in plant secondary metabolism?
- Methodological Answer :
- Extraction Protocols : Soxhlet extraction with deuterated solvents to avoid contamination, followed by GC-MS profiling. For example, 4-Methylpentanoic acid (non-deuterated) was isolated from Iris roots using hexane-ethyl acetate gradients .
- Isotope Tracing : Feeding deuterated acid to plant cell cultures and tracking incorporation into terpenoids or alkaloids via tandem MS .
- Data Interpretation : Comparing deuterated vs. non-deuterated metabolite abundances using principal component analysis (PCA) to identify biosynthetic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
